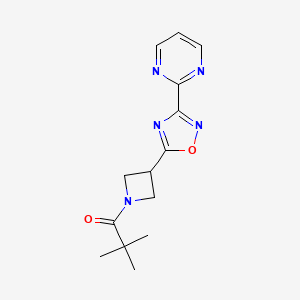
4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” is a chemical compound with the molecular formula C13H17N3O3S and a molecular weight of 295.36. It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step process. For instance, the synthesis of 4-aminoquinazoline derivatives involves a four-step synthesis process . The structures of the synthesized compounds are characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of “4-Amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione” can be analyzed using various spectroscopic techniques such as IR and 1H NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include chlorination, nucleophilic substitution, hydrolysis, and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 262-268 °C (dec.) . The compound is a white to off-white crystalline solid .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives are synthesized through various methods, focusing on modifying their structures to explore different pharmacological activities. For example, Yan et al. (2013) synthesized several 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives, indicating a methodological approach towards creating compounds with potential biological activities. The synthesis involved cyclization and etheration processes, yielding compounds with different substituents, characterized by IR, 1H NMR, 13C NMR, MS, and elemental analysis (Yan, Huang, & Zhang, 2013). Similar synthetic approaches are employed to create various quinazoline compounds, aiming at structural diversity to enhance biological activity.
Potential Pharmacological Applications
Research into quinazoline derivatives extends into exploring their potential as pharmacological agents. Dash et al. (2017) designed and synthesized quinazoline-4-one/4-thione derivatives, screening them for antimicrobial, analgesic, and anti-inflammatory properties. This study demonstrates the versatility of quinazoline compounds in addressing different pharmacological targets, suggesting a broad spectrum of potential applications beyond the initial scope of research (Dash, Dash, Laloo, & Medhi, 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-6,7-dimethoxy-3-(2-methoxyethyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-17-5-4-16-12(14)8-6-10(18-2)11(19-3)7-9(8)15-13(16)20/h6-7H,4-5,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNLFPPYIWUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301141707 |
Source


|
| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439096-30-7 |
Source


|
| Record name | 3,4-Dihydro-4-imino-6,7-dimethoxy-3-(2-methoxyethyl)-2(1H)-quinazolinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301141707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(4-Chlorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2615098.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2615100.png)







![2-methyl-N'-[4-(trifluoromethyl)pyridin-2-yl]propanehydrazide](/img/structure/B2615114.png)
![ethyl 4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2615116.png)

